molecular formula C₉H₉NO₅ B1145078 Methyl 2-(hydroxymethyl)-3-nitrobenzoate CAS No. 1628915-10-5

Methyl 2-(hydroxymethyl)-3-nitrobenzoate

Cat. No.: B1145078
CAS No.: 1628915-10-5
M. Wt: 211.17
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(hydroxymethyl)-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and it contains additional hydroxymethyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(hydroxymethyl)-3-nitro-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2-(hydroxymethyl)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nitration of methyl 2-(hydroxymethyl)benzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at low temperatures to control the formation of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-(hydroxymethyl)-3-nitro-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-3-nitrobenzoic acid.

    Reduction: 2-(Hydroxymethyl)-3-aminobenzoic acid, methyl ester.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(hydroxymethyl)-3-nitro-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but lacks the hydroxymethyl group.

    Methyl 3-nitrobenzoate: Lacks both the hydroxymethyl and carboxyl groups.

    Methyl 2-(hydroxymethyl)benzoate: Lacks the nitro group.

Uniqueness

Methyl 2-(hydroxymethyl)-3-nitrobenzoate is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 2-(hydroxymethyl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(12)6-3-2-4-8(10(13)14)7(6)5-11/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHKETFKYGGIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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